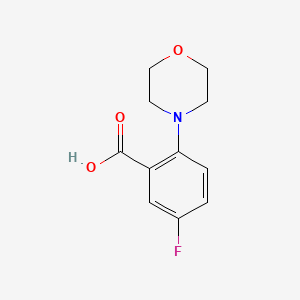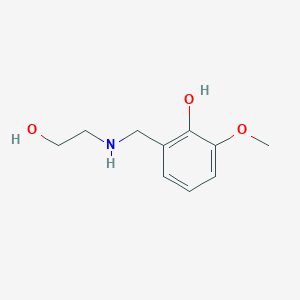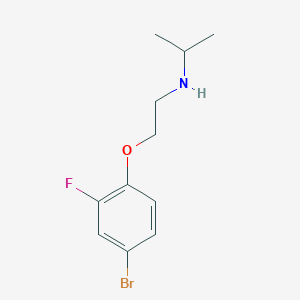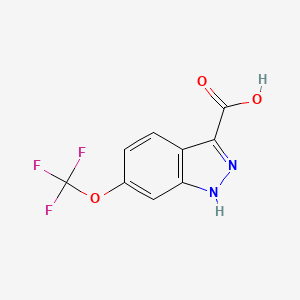
5-Fluoro-2-morpholinobenzoic acid
Descripción general
Descripción
5-Fluoro-2-morpholinobenzoic Acid is a chemical compound with the molecular formula C11H12FNO3 . It has an average mass of 225.216 Da and a monoisotopic mass of 225.080124 Da . This compound is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
Pharmacokinetics in Cancer Treatment
5-Fluoro-2-morpholinobenzoic acid, as a derivative of 5-Fluorouracil (5-FU), plays a significant role in cancer pharmacotherapy. 5-FU, primarily used in treating colon cancer, demonstrates variability in its pharmacokinetic profile. The plasma levels of its metabolites like 5-fluoro-5,6-dihydrouracil (5-FUH2), are crucial in understanding the drug's efficacy and toxicity (Casale et al., 2004).
Characterization and Synthesis for Biological Activities
The synthesis and characterization of similar compounds, such as 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have been explored for their antibacterial, antioxidant, anti-TB, and anti-diabetic activities. These derivatives demonstrate notable antibacterial and anti-TB activity, providing insights into the potential applications of this compound in medical research (Mamatha et al., 2019).
Inhibition of NF-kappa B in Cancer Therapy
Research on the inhibition of NF-kappa B, a transcription factor with antiapoptotic properties, indicates that compounds like this compound could be instrumental in enhancing the cytotoxic effect of 5-FU in colon cancer therapy (Vobořil et al., 2004).
Pharmacogenetics in Colorectal Cancer Therapy
The efficacy and toxicity of anticancer drugs, including derivatives of 5-FU, are significantly influenced by individual genetic variability. Studies emphasize the need for personalized approaches in colorectal cancer therapy, considering genetic factors in drug metabolism and transport (Mohelníková-Duchoňová et al., 2014).
Fluorescence Sensing and Solvent Effects
Research on novel fluorescein derivatives, such as [2-Morpholine-4-(6-chlorine-1,3,5-s-triazine)-amino]fluorescein, derived from similar chemical structures, indicates potential in solvent, proton, and metal ion sensing. These studies highlight the influence of different solvents and pH values on the fluorescence properties of such compounds, suggesting potential applications in chemical sensing and analysis (Ge et al., 2015).
Safety and Hazards
According to the Safety Data Sheet, 5-Fluoro-2-morpholinobenzoic Acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Propiedades
IUPAC Name |
5-fluoro-2-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAOSSZZNGQFBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Iodophenyl)amino]butanoic acid](/img/structure/B1438580.png)
![N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438583.png)

![2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide](/img/structure/B1438585.png)





![3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1438597.png)
![2-[4-(Azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B1438599.png)


